Metazocine, (+)-
CAS No.: 25144-79-0
Cat. No.: VC14508808
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25144-79-0 |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | (1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
| Standard InChI | InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
| Standard InChI Key | YGSVZRIZCHZUHB-ONERCXAPSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
| Canonical SMILES | CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(+)-Metazocine (IUPAC name: (2S,6S,11S)-1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol) has the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.33 g/mol |
| CAS Registry Number | 67009-58-9 (enantiomer-specific) |
| Melting Point (HCl salt) | 194–196°C (monohydrate) |
| Stereochemistry | (2S,6S,11S) configuration |
The compound features a rigid benzomorphan scaffold with three chiral centers, conferring distinct receptor-binding properties compared to its (-)-enantiomer .
Structural Elucidation
X-ray crystallography confirms the tricyclic framework comprising:
-
A phenolic ring (A)
-
Piperidine ring (B)
-
Bridged cyclohexane ring (C)
The hydroxyl group at C8 and methyl groups at C3, C6, and C11 are critical for opioid receptor interactions .
Synthesis and Stereochemical Control
Original Synthetic Route
The first enantioselective synthesis was achieved through:
-
Grignard Reaction: 3,4-Lutidine methiodide + p-methoxybenzyl chloride → benzylated dihydropyridine intermediate .
-
Enamine Reduction: Catalytic hydrogenation produces tetrahydropyridine derivative.
-
Demethylation: Hydrobromic acid removes methyl protecting groups.
Key stereochemical outcomes arise from the lutidine precursor's configuration and reduction conditions .
Modern Synthetic Approaches
Recent advancements employ asymmetric catalysis:
-
Noyori Transfer Hydrogenation: Achieves >98% ee in intermediate aldehyde synthesis .
-
Microwave-Assisted Cyclization: Reduces reaction time from 72h to 15min .
Pharmacological Profile
Opioid Receptor Interactions
Receptor binding studies reveal :
| Receptor | Affinity (Ki, nM) | Activity |
|---|---|---|
| μ-opioid | 2.1 ± 0.3 | Partial Agonist |
| κ-opioid | 8.9 ± 1.2 | Full Agonist |
| δ-opioid | 245 ± 31 | Antagonist |
| σ₁ | 56 ± 7 | Moderate Affinity |
(+)-Metazocine exhibits 12-fold greater μ-opioid affinity than its (-)-enantiomer, explaining its superior analgesic potency .
Functional Activity
Clinical Applications and Limitations
Adverse Effect Profile
| Effect | Incidence | Mechanism |
|---|---|---|
| Hallucinations | 38% | κ-opioid agonism |
| QT Prolongation | 12% | hERG channel blockade |
| Hyperalgesia | 9% | NMDA receptor activation |
These adverse effects have limited clinical development despite promising analgesic efficacy .
Regulatory Status and Control
International Scheduling
(+)-Metazocine falls under:
Manufacturing Quotas
| Country | Annual Quota | Salt Form |
|---|---|---|
| United States | 19 g | Hydrochloride |
| EU | 8 g | Hydrobromide |
These restrictions reflect abuse potential concerns despite low street availability .
Comparative Pharmacokinetics
Metabolic Pathways
-
CYP3A4: N-demethylation → nor-metazocine (inactive).
-
UGT1A1: Glucuronidation at C8-OH.
Pharmacokinetic Parameters
| Parameter | Value | Species |
|---|---|---|
| Oral Bioavailability | 18 ± 3% | Rat |
| t₁/₂ (IV) | 2.1 ± 0.4h | Dog |
| Vdss | 6.8 ± 1.2 L/kg | Human* |
*Predicted from allometric scaling .
Recent Research Directions
Hybrid Analog Development
Novel derivatives combining (+)-metazocine with:
Formulation Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume